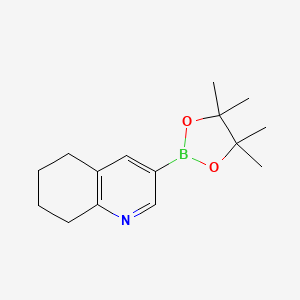
(±)-2-Methylpiperazine--d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2-Methylpiperazine–d7 is a deuterated derivative of 2-methylpiperazine, a compound commonly used in organic synthesis and pharmaceutical research. The deuterium labeling (indicated by the “d7”) makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as it helps to reduce background signals and improve the clarity of the spectra.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Methylpiperazine–d7 typically involves the deuteration of 2-methylpiperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of (±)-2-Methylpiperazine–d7 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including NMR spectroscopy and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-2-Methylpiperazine–d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-methylpiperazine.
Reduction: Non-deuterated 2-methylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(±)-2-Methylpiperazine–d7 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in NMR studies to investigate the structure and dynamics of biological macromolecules.
Medicine: Employed in the development of deuterated drugs, which often exhibit improved metabolic stability and pharmacokinetics.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of (±)-2-Methylpiperazine–d7 is primarily related to its role as a deuterated compound. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property is exploited to study molecular interactions, conformational changes, and reaction mechanisms in greater detail.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpiperazine: The non-deuterated form, commonly used in organic synthesis.
1-Methylpiperazine: Another piperazine derivative with similar applications.
4-Methylpiperazine: Differently substituted piperazine with distinct chemical properties.
Uniqueness
The uniqueness of (±)-2-Methylpiperazine–d7 lies in its deuterium labeling, which provides significant advantages in NMR spectroscopy and other analytical techniques. This makes it a valuable tool in research areas where precise structural and dynamic information is crucial.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (±)-2-Methylpiperazine-d7 involves the substitution of deuterium atoms at the 7th position of 2-methylpiperazine.", "Starting Materials": [ "2-Methylpiperazine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve 2-Methylpiperazine in D2O and add NaBH4 as a reducing agent.", "Step 2: Heat the mixture at 60-70°C for several hours to allow for the reduction of the piperazine ring.", "Step 3: Add D2 gas to the reaction mixture to replace the hydrogen atoms on the 7th position of the piperazine ring with deuterium atoms.", "Step 4: Purify the product using standard techniques such as column chromatography or recrystallization.", "Step 5: Analyze the product using NMR spectroscopy to confirm the incorporation of deuterium atoms at the 7th position of the piperazine ring." ] } | |
CAS-Nummer |
1219802-98-8 |
Molekularformel |
C5H12N2 |
Molekulargewicht |
107.208 |
IUPAC-Name |
2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i2D2,3D2,4D2,5D |
InChI-Schlüssel |
JOMNTHCQHJPVAZ-YBFHXMESSA-N |
SMILES |
CC1CNCCN1 |
Synonyme |
(±)-2-Methylpiperazine--d7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


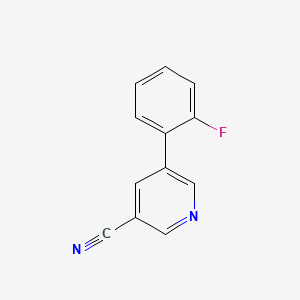
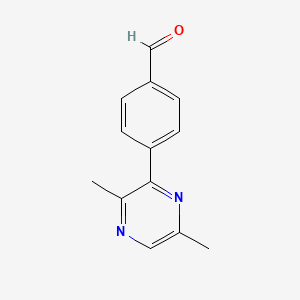


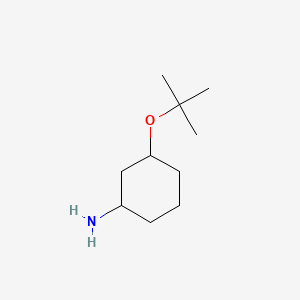
![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)
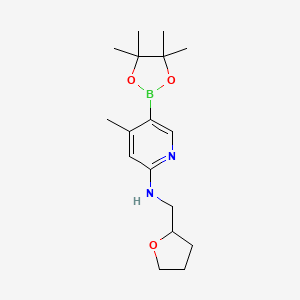
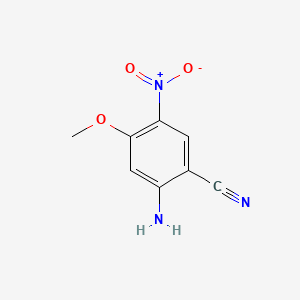
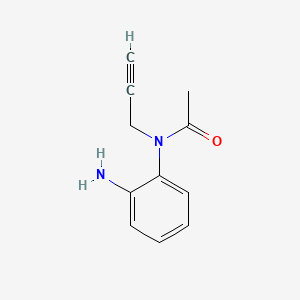
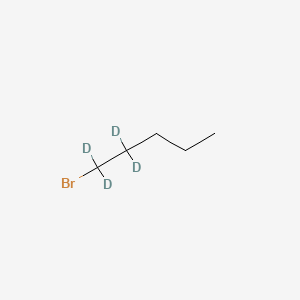
![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)
